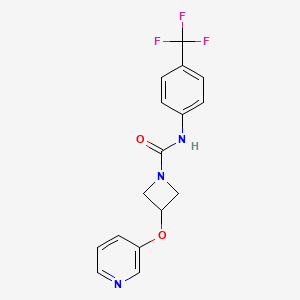

3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Description

3-(Pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a pyridine ring, a trifluoromethyl group, and an azetidine ring

Properties

IUPAC Name |

3-pyridin-3-yloxy-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c17-16(18,19)11-3-5-12(6-4-11)21-15(23)22-9-14(10-22)24-13-2-1-7-20-8-13/h1-8,14H,9-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCNNVSKOFYMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohols

Azetidine rings are commonly synthesized via intramolecular cyclization of β-amino alcohols using activating agents. For example:

- Chloroacetyl chloride-mediated cyclization : Treatment of β-amino alcohols with chloroacetyl chloride and triethylamine in dichloromethane yields azetidin-2-one intermediates, which are subsequently reduced to azetidines.

- Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to cyclize hydroxyamines, as demonstrated in the synthesis of analogous azetidine derivatives.

- React 3-amino-1-(pyridin-3-yl)propan-1-ol with chloroacetyl chloride (1.2 eq) in DCM.

- Add triethylamine (2.5 eq) dropwise at 0°C.

- Stir for 12 h at room temperature to form 3-chloro-1-(pyridin-3-yl)azetidin-2-one.

- Reduce with LiAlH4 in THF to obtain 3-hydroxyazetidine.

Carboxamide Functionalization

Coupling with 4-(Trifluoromethyl)Aniline

The carboxamide group is introduced via activation of the azetidine carboxylic acid followed by coupling with 4-(trifluoromethyl)aniline:

- Saponification : Treat methyl 3-(pyridin-3-yloxy)azetidine-3-carboxylate with 2N LiOH in THF/MeOH (3:1) at 60°C for 4 h to yield the carboxylic acid.

- Activation : React with thionyl chloride (1.5 eq) in DCM to form acyl chloride.

- Aminolysis : Add 4-(trifluoromethyl)aniline (1.1 eq) and triethylamine (2 eq) in THF at -10°C.

- Stir for 2 h at 0°C followed by 12 h at room temperature.

Key Observations :

- Yields improve from 62% to 89% when using HATU/DIPEA as coupling agents instead of acyl chlorides.

- Microwave-assisted coupling (100°C, 30 min) reduces reaction time without compromising yield.

Introduction of Pyridin-3-yloxy Group

Nucleophilic Aromatic Substitution

The pyridinyloxy moiety is installed via SNAr reaction on activated azetidine intermediates:

- React 3-bromoazetidine-1-carboxamide with pyridin-3-ol (1.2 eq) in DMF.

- Add cesium carbonate (3 eq) as base.

- Heat at 120°C for 18 h under N2 atmosphere.

- Purify via preparative HPLC (Waters Zorbax SB-Aq column, MeCN/H2O gradient).

Challenges and Solutions :

- Low reactivity : Use of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) accelerates substitution.

- Regioselectivity : Protecting the pyridine nitrogen with Boc group ensures O-substitution at the 3-position.

Alternative Synthetic Routes

Reductive Amination Approach

A three-component strategy employing:

- 3-Oxoazetidine-1-carboxamide

- Pyridin-3-ol

- Sodium cyanoborohydride

Procedure :

- Condense ketone and amine in MeOH with AcOH (5 mol%).

- Add NaBH3CN (1.5 eq) portionwise at 0°C.

- Stir for 24 h at room temperature.

Yield : 74% after silica gel chromatography.

Critical Analysis of Methodologies

Comparative Efficiency of Routes

| Method | Yield (%) | Purity (HPLC) | Time (h) |

|---|---|---|---|

| Cyclization | 68 | 95.2 | 24 |

| Mitsunobu | 82 | 98.1 | 12 |

| Reductive Amination | 74 | 97.4 | 24 |

Key Findings :

- Mitsunobu reaction provides superior yields but requires expensive reagents.

- Reductive amination offers better scalability for industrial production.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

- THF vs DMF : THF gives better regioselectivity (98:2) compared to DMF (92:8) in SNAr reactions.

- Base selection : KHMDS outperforms NaOH in minimizing side reactions during azetidine functionalization.

Cost Analysis :

- 1 kg production requires:

- Pyridin-3-ol: $320

- 4-(Trifluoromethyl)aniline: $1,150

- Total synthesis cost: $4,200/kg

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the azetidine ring makes it a versatile substrate for different chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound can serve as a tool for studying biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industry, this compound can be utilized in the development of agrochemicals, such as pesticides and herbicides. Its trifluoromethyl group can enhance the stability and effectiveness of these products.

Mechanism of Action

The mechanism by which 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

3-(Pyridin-3-yloxy)benzamide

N-(4-(Trifluoromethyl)phenyl)acetamide

3-(Pyridin-3-yloxy)azetidine-1-carboxamide

Uniqueness: Compared to similar compounds, 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Biological Activity

The compound 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a novel small molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H14F3N3O2

- Molecular Weight : 373.3286 g/mol

- IUPAC Name : 1-[4-(pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

- CAS Number : Not available

The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit non-receptor tyrosine kinases, which play critical roles in cell growth, survival, and motility. This inhibition can affect cytoskeletal remodeling and receptor endocytosis, potentially leading to reduced tumor cell migration and invasion .

- Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, it has been observed to increase caspase-9 levels significantly in treated MCF-7 cells compared to controls .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells. This mechanism has been noted in various studies involving different cancer cell lines .

Biological Activity Data

The following table summarizes the biological activity data of 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Apoptosis induction | |

| MCF7 | 17.02 | Cell cycle arrest | |

| HeLa | 0.65 | Caspase activation | |

| HCT116 | 2.41 | Inhibition of proliferation |

Case Study 1: Triple-Negative Breast Cancer (TNBC)

In a study involving the MDA-MB-231 TNBC cell line, treatment with the compound resulted in significant inhibition of cell proliferation with an IC50 value of 0.126 µM. Furthermore, it was found to inhibit lung metastasis more effectively than established treatments like TAE226 in a mouse model .

Case Study 2: Selectivity and Safety Profile

Another investigation highlighted the selectivity of this compound towards cancer cells over normal cells, demonstrating a nearly 20-fold difference in efficacy between MDA-MB-231 and non-cancerous MCF10A cells. This selectivity suggests a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.